2-Chloro-1,8-naphthyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-4-6(9(13)14)5-2-1-3-11-8(5)12-7/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHAMIRFTVFGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-1,8-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-1,8-naphthyridine with a suitable carboxylating agent under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity . Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining the desired product quality .
Chemical Reactions Analysis
2-Chloro-1,8-naphthyridine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
The compound has demonstrated notable antibacterial properties against various pathogens. Research indicates that derivatives of 2-chloro-1,8-naphthyridine exhibit strong activity against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus. For instance, a study highlighted that certain synthesized derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin and vancomycin .
Table 1: Antimicrobial Efficacy of 2-Chloro-1,8-Naphthyridine Derivatives
| Compound | Target Bacteria | Activity Comparison |
|---|---|---|
| 2-Chloro-1,8-naphthyridine | S. pneumoniae | Comparable to ciprofloxacin |
| 7-(1-aminocyclopropyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | S. aureus | Comparable to vancomycin |
| 5-amino derivatives | Pseudomonas aeruginosa | Moderate activity |
Anticancer Potential
Recent studies have emphasized the anticancer potential of 2-chloro-1,8-naphthyridine derivatives. These compounds have been shown to induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including topoisomerase inhibition and DNA intercalation .
Case Study: Antitumor Activity
In one study, a series of naphthyridine derivatives were synthesized and tested against murine P388 leukemia cells. The results indicated that specific derivatives exhibited cytotoxic activity significantly higher than standard chemotherapeutic agents .
Table 2: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cancer Type | Mechanism of Action |
|---|---|---|
| 6-unsubstituted 1,8-naphthyridine | Murine P388 leukemia | Apoptosis induction |
| 7-(4-bromobenzylidene)hydrazinyl derivative | Various tumor cell lines | Topoisomerase inhibition |
| 3-cyano-2-ethoxy-4-phenyl derivatives | Antiparasitic activity | Inhibition of cellular proliferation |
Neurological Disorders
The compound's derivatives have also shown promise in treating neurological disorders such as Alzheimer's disease. Certain studies suggest that these naphthyridine derivatives may enhance memory and cognitive function by modulating neurotransmitter systems and reducing oxidative stress .
Mechanism of Action
The mechanism of action of 2-Chloro-1,8-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication, leading to antibacterial effects . The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Positional Effects: The carboxylic acid group at C4 (vs. Chlorine at C2 increases electronegativity and lipophilicity compared to phenyl or isopropyl substituents .
- Halogenation : Multi-halogenated derivatives (e.g., 7-chloro-6-fluoro-...) exhibit enhanced biological activity, likely due to improved target affinity and metabolic stability .
- Synthetic Routes : The Pfitzinger-Borsche reaction is preferred for aryl-substituted naphthyridines , while Gould–Jacobs cyclization () is used for 3-carboxylic acid derivatives.
ADMET and Drug-Likeness
- Solubility : Carboxylic acid groups enhance water solubility, especially in salt forms (e.g., hydrochloride in ), whereas isopropyl or phenyl groups reduce it .
- Synthetic Feasibility : The two-step synthesis of 7-chloro-6-fluoro-... () achieves >75% yield under mild conditions, whereas multi-step routes for piperazine derivatives () require rigorous purification .
Biological Activity
2-Chloro-1,8-naphthyridine-4-carboxylic acid is a compound belonging to the naphthyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic effects.
Target of Action
Naphthyridines, including this compound, exhibit various biological activities primarily through interactions with nucleic acids and proteins. Many derivatives in this class have been shown to bind to DNA and RNA, disrupting their synthesis and function. For instance, similar compounds like nalidixic acid interfere with RNA synthesis by binding to DNA, which consequently affects protein synthesis.
Mode of Action
The mode of action for naphthyridine derivatives often involves intercalation with DNA or inhibition of topoisomerases. These interactions can lead to cell cycle arrest and apoptosis in cancer cells. Specifically, the this compound may exert its effects through similar pathways, although detailed studies are still ongoing .
Anticancer Properties
Research has highlighted the potential of 1,8-naphthyridine derivatives as anticancer agents . Studies indicate that these compounds can induce apoptosis and inhibit tumor growth through various mechanisms:
- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells.
- Topoisomerase Inhibition : They may inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair.
- Cell Cycle Arrest : Certain compounds lead to cell cycle disruption, preventing cancer cell proliferation .
A review focusing on 1,8-naphthyridine analogues emphasizes their anticancer activity through mechanisms such as tubulin polymerization inhibition and Ras protein inhibition .
Antibacterial Activity
The antibacterial potential of naphthyridine derivatives is also noteworthy. While some studies report limited direct antibacterial activity for this compound itself, its ability to enhance the effectiveness of existing antibiotics has been documented:
- Synergistic Effects : This compound has shown potential in modulating the activity of fluoroquinolones against resistant bacterial strains like Staphylococcus aureus and Escherichia coli. For example, when combined with norfloxacin or lomefloxacin, significant reductions in minimum inhibitory concentrations (MICs) were observed .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its applications include:
- Antibacterial Agents : As a precursor for developing new antibiotics.
- Antitumor Agents : Used in synthesizing compounds that target cancer cells.
- Molecular Sensors : Acts as a ligand in chemical biology applications .
Summary of Research Findings
The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:
Case Studies
Several case studies have illustrated the effectiveness of naphthyridine derivatives:
- Anticancer Study : A study demonstrated that a derivative exhibited significant cytotoxicity against various cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antibiotic Synergy Study : Another study showed that combining 1,8-naphthyridine derivatives with fluoroquinolones significantly reduced bacterial growth in resistant strains compared to using the antibiotics alone .
Q & A
Q. What are the standard synthetic routes for 2-chloro-1,8-naphthyridine-4-carboxylic acid derivatives?
The synthesis typically involves multi-step strategies:
- Gould–Jacobs reaction : Condensation of 2-aminopyridine with ethoxymethylene malonate yields intermediates like diethyl 2-((pyridin-2-ylamino)methylene)malonate, which cyclizes under reflux to form the naphthyridine core .
- N-Alkylation : Intermediates (e.g., ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) undergo alkylation with chlorides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF using NaH as a base .
- Hydrolysis and coupling : Hydrolysis of esters with NaOH yields carboxylic acids, which are coupled with amines (e.g., chloroaniline, morpholine) in sealed tubes with DMF to form amide derivatives .
- Pfitzinger-Borsche reaction : Alternative routes use 7-azaisatin or analogous synthons with α-methylene carbonyl compounds under basic conditions .
Q. How are intermediates purified and characterized during synthesis?
- Purification : Column chromatography with methanol:chloroform (10:40) is standard for isolating intermediates . Recrystallization from ethanol or DMSO is used for final compounds .
- Characterization :
- 1H NMR : Aromatic protons (δ 7.24–9.19 ppm), NH signals (δ 9.91 ppm), and alkyl groups (e.g., CH2-Ph at δ 5.68 ppm) confirm substitution patterns .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 423 for 5a3) validate molecular weights .
- FTIR : C=O stretches (1686 cm⁻¹ for keto, 1651 cm⁻¹ for amide) and C–Cl (780 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How do in silico tools guide the design of naphthyridinecarboxylic acid derivatives?
- ADMET prediction : Early-stage evaluation of solubility, lipophilicity, and bioavailability reduces attrition. For example, compounds with Pa > Pi (pharmacologically active probability) are prioritized .
- PASS analysis : Predicts potential biological activities (e.g., antihistaminic, antitumor) based on structural motifs .
- Docking studies : Virtual screening against target proteins (e.g., histamine receptors) identifies lead compounds for synthesis .
Q. What strategies address structural instability (e.g., decarboxylation) during synthesis?
- Decarboxylation mitigation :
- Catalytic conditions : Use of Cu/KCN in DMSO facilitates controlled decarboxylation at lower temperatures .
- Solvent selection : High-boiling solvents (e.g., diphenyl ether) minimize thermal degradation during cyclization .
- Protecting groups : Ethyl esters stabilize the carboxylic acid moiety until hydrolysis .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Comparative assays : Standardize in vitro/in vivo models (e.g., antihistaminic activity tested via histamine-induced bronchospasm in guinea pigs) to reduce variability .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., chloro vs. benzyl groups) with activity trends. For example, 1-(4-chlorobenzyl) derivatives show enhanced bioactivity due to increased lipophilicity .
- Dose-response validation : Re-test conflicting compounds at multiple concentrations to identify non-linear effects or off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
